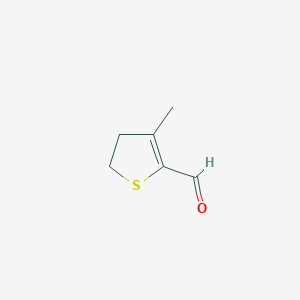![molecular formula C21H22N2 B14127739 N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 798-68-5](/img/structure/B14127739.png)
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is an organic compound with the molecular formula C21H22N2. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves the reaction of 2,3-dimethylaniline with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline moiety, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated aniline derivatives.
科学研究应用
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N,N,2,3-tetramethyl-4-(2-quinolin-4-ylethenyl)aniline
- 3,5,N,N-Tetramethylaniline
Uniqueness
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to its specific structural features, including the presence of both quinoline and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
798-68-5 |
|---|---|
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-15-16(2)21(23(3)4)12-11-17(15)9-10-18-13-14-22-20-8-6-5-7-19(18)20/h5-14H,1-4H3/b10-9+ |
InChI 键 |
BOHNKFWQJRVQCE-MDZDMXLPSA-N |
手性 SMILES |
CC1=C(C=CC(=C1C)N(C)C)/C=C/C2=CC=NC3=CC=CC=C23 |
规范 SMILES |
CC1=C(C=CC(=C1C)N(C)C)C=CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


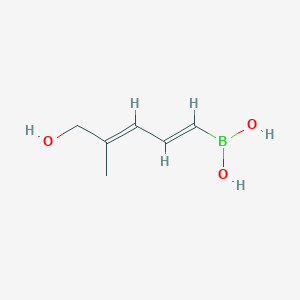

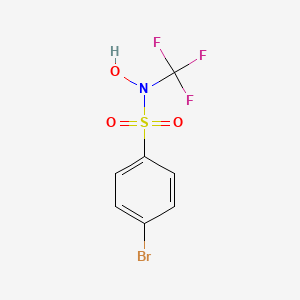
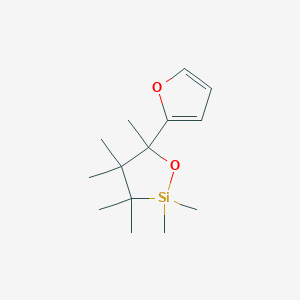
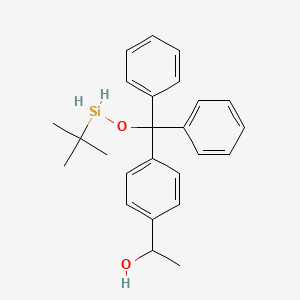


![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
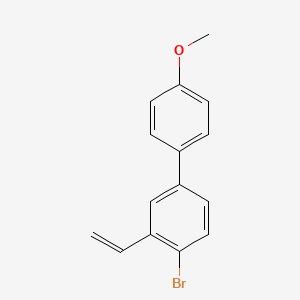

![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)
